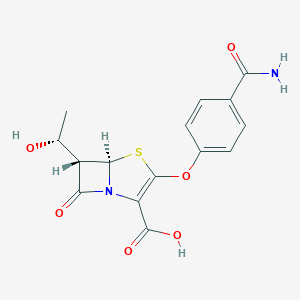
3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate
説明
Kallidin is a bioactive kinin formed in response to injury from kininogen precursors through the action of kallikreins. It is a decapeptide with the sequence H-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH. Kallidin can be converted to bradykinin by the aminopeptidase enzyme and can also be a substrate for carboxypeptidase M and N .
特性
CAS番号 |
105275-74-9 |
|---|---|
分子式 |
C15H14N2O6S |
分子量 |
350.3 g/mol |
IUPAC名 |
(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H14N2O6S/c1-6(18)9-12(20)17-10(14(21)22)15(24-13(9)17)23-8-4-2-7(3-5-8)11(16)19/h2-6,9,13,18H,1H3,(H2,16,19)(H,21,22)/t6-,9+,13-/m1/s1 |
InChIキー |
MVTIDDWEBUVRRW-XIDCRBKBSA-N |
SMILES |
CC(C1C2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)O)O |
異性体SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)O)O |
正規SMILES |
CC(C1C2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)O)O |
同義語 |
3-(4-carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate HRE 664 HRE-664 |
製品の起源 |
United States |
準備方法
合成経路と反応条件: カリジンは、組織カリクレインによるキニノゲンのタンパク質分解的開裂によって合成されます。反応条件は、通常、開裂プロセスを促進する特定の酵素の使用を伴います。合成は、精製酵素と制御された条件を使用してin vitroで行うことができ、デカペプチドの正確な形成が保証されます .
工業生産方法: 工業的な設定では、カリジンは組み換えDNA技術を使用して生産されます。これには、細菌または哺乳類細胞培養におけるカリクレインの発現、それに続く酵素の抽出と精製が含まれます。次に、この酵素を使用してキニノゲンを開裂させてカリジンを生成します。このプロセスは、最終製品の高い収量と純度を確保するように最適化されています .
化学反応の分析
反応の種類: カリジンは、次のようなさまざまな種類の化学反応を起こします。
酸化: カリジンは、活性酸素種によって酸化され、さまざまな酸化生成物の形成につながる可能性があります。
還元: 還元反応は発生する可能性がありますが、カリジンではあまり一般的ではありません。
置換: カリジンは、特にアミノ酸残基で置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 制御された条件下での過酸化水素またはその他の酸化剤。
還元: ジチオスレイトールなどの還元剤。
置換: 置換のための標的となるアミノ酸残基。
生成される主な生成物:
酸化: 酸化されたカリジン生成物。
還元: 還元されたカリジンの形態。
4. 科学研究への応用
カリジンは、次のような幅広い科学研究への応用があります。
化学: タンパク質分解的開裂と酵素-基質相互作用を研究するためのモデルペプチドとして使用されます。
生物学: 炎症、血圧調節、痛みの仲介における役割について調査されています。
医学: 遺伝性血管浮腫、心臓血管疾患、炎症性疾患などの疾患における潜在的な治療用途について検討されています。
科学的研究の応用
Kallidin has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying proteolytic cleavage and enzyme-substrate interactions.
Biology: Investigated for its role in inflammation, blood pressure regulation, and pain mediation.
Medicine: Explored for its potential therapeutic applications in conditions such as hereditary angioedema, cardiovascular diseases, and inflammatory disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting the kallikrein-kinin system .
作用機序
カリジンは、ブラジキニン受容体、特にブラジキニンB2受容体、そしてより少ない程度にブラジキニンB1受容体に結合することによって作用を発揮します。結合すると、Gタンパク質、ホスホリパーゼCの活性化、細胞内カルシウムの放出など、細胞内シグナル伝達経路のカスケードが引き起こされます。これは、血管拡張、血管透過性の増加、炎症性メディエーターの放出などのさまざまな生理学的反応につながります .
類似の化合物:
ブラジキニン: カリジンと構造的に似ていますが、N末端に余分なリジン残基がありません。
Des-Arg9-ブラジキニン: C末端のアルギニンが除去されたブラジキニンの代謝産物。
Des-Arg10-カリジン: C末端のアルギニンが除去されたカリジンの代謝産物。
比較: カリジンは、ブラジキニンと比較して、N末端に余分なリジン残基が存在することでユニークです。この構造の違いは、ブラジキニン受容体に対する結合親和性と特異性に影響を与えます。カリジンとその代謝産物は、生理学的および病理学的プロセスで異なる役割を果たし、カリジンは特定の炎症反応でより強力です .
類似化合物との比較
Bradykinin: A nonapeptide that is structurally similar to kallidin but lacks the additional lysine residue at the N-terminal end.
Des-Arg9-bradykinin: A metabolite of bradykinin with the C-terminal arginine removed.
Des-Arg10-kallidin: A metabolite of kallidin with the C-terminal arginine removed.
Comparison: Kallidin is unique due to the presence of an additional lysine residue at the N-terminal end compared to bradykinin. This structural difference influences its binding affinity and specificity for bradykinin receptors. Kallidin and its metabolites play distinct roles in physiological and pathological processes, with kallidin being more potent in certain inflammatory responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


